1-methyl-1H-pyrazole-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride is an organic compound with the molecular formula C5H8N4·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride are sterically unhindered primary and secondary aliphatic amines . These amines play a crucial role in various biochemical reactions, including protein synthesis and neurotransmitter regulation .
Mode of Action
This compound interacts with its targets through a process known as guanylation . This interaction results in the modification of the amines, thereby altering their chemical properties and biological functions .
Biochemical Pathways
The guanylation of amines by this compound affects various biochemical pathways. These include the synthesis of proteins and the regulation of neurotransmitters . The downstream effects of these changes can have significant impacts on cellular processes and overall organism health .
Pharmacokinetics
Given its molecular weight (16061 g/mol) and solubility in water , it is likely to have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific amines it targets. By modifying these amines, it can influence a wide range of biological processes, including protein synthesis and neurotransmitter regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, it is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxidation or other chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrazole with cyanamide under acidic conditions to form the desired product . Another method includes the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.
Scientific Research Applications
1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
- 1H-Pyrazole-1-carboxamidine hydrochloride
- 1-Methyl-1H-pyrazole-4-carboxamide
- 1-Methyl-1H-pyrazole-4-carboxylic acid
Comparison: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. Additionally, its applications in medicinal chemistry and industrial processes highlight its versatility and importance .
Properties
IUPAC Name |
1-methylpyrazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-9-3-4(2-8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCYPRBEKQCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267500-60-6 |
Source
|
Record name | 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.